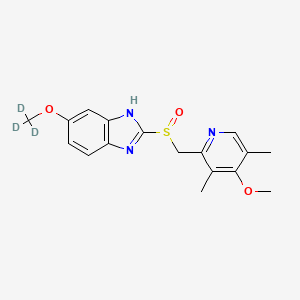

Omeprazole-d3

Beschreibung

The exact mass of the compound Omeprazole D3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Omeprazole-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Omeprazole-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919273 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922731-01-9 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 922731-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Omeprazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Omeprazole-d3, a deuterated analog of the widely used proton pump inhibitor, Omeprazole. This document is intended to serve as a vital resource for professionals engaged in research, scientific analysis, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Introduction to Omeprazole-d3

Omeprazole-d3 is a stable isotope-labeled version of Omeprazole, where three hydrogen atoms on the benzimidazole ring or the methoxy group have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for the quantification of Omeprazole in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Its use significantly enhances the accuracy and precision of pharmacokinetic and metabolic studies.[4] Like its parent compound, Omeprazole-d3 is an inhibitor of the gastric H+/K+ ATPase (proton pump), the enzyme responsible for the final step in gastric acid secretion.[1][3]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Omeprazole-d3 are summarized in the table below. These properties are critical for its handling, formulation, and analytical method development.

| Property | Value | Reference(s) |

| Chemical Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-4,5,7-d3 or 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | [1][2][5] |

| Synonyms | OMEP-d3, OMP-d3, OMZ-d3 | [1][3] |

| CAS Number | 934293-92-2 or 922731-01-9 (depending on deuteration position) | [1][2][4][5] |

| Molecular Formula | C₁₇H₁₆D₃N₃O₃S | [1][3] |

| Molecular Weight | 348.4 g/mol | [1][3] |

| Appearance | White to off-white solid | [6][7] |

| Purity | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [1][3] |

| Melting Point | Undetermined for d3 variant; 156 °C for unlabeled Omeprazole | [8] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mL | [1][3][9] |

| Storage Temperature | -20°C | [2][5] |

Mechanism of Action: Proton Pump Inhibition

Omeprazole is a prodrug that, once administered, reaches the parietal cells of the stomach.[10][11] In the acidic environment of the secretory canaliculi of these cells, Omeprazole undergoes a proton-catalyzed transformation into its active form, a sulfenamide derivative.[10][12] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme.[12][13] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[10][11][14] The inhibition lasts until new proton pump enzymes are synthesized by the parietal cells.[11]

Experimental Protocols

The quantification of Omeprazole in biological samples is a critical component of drug development and clinical monitoring. The following is a representative protocol for the bioanalytical method validation using LC-MS/MS with Omeprazole-d3 as an internal standard.[15][16]

Objective: To develop and validate a sensitive and specific method for the quantification of Omeprazole in human plasma.

Materials and Reagents:

-

Omeprazole reference standard

-

Omeprazole-d3 (internal standard)

-

Human plasma (blank, from at least six different sources)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Instrumentation:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Omeprazole in methanol.

-

Prepare a 1 mg/mL stock solution of Omeprazole-d3 in methanol.

-

From these stocks, prepare serial dilutions to create working solutions for calibration standards and quality control (QC) samples.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 25 µL of the Omeprazole-d3 internal standard working solution and vortex.[15]

-

Add 300 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[15]

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.[15]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[15]

-

Reconstitute the residue in 100 µL of the mobile phase.[15]

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A suitable C18 reverse-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[15]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Omeprazole and Omeprazole-d3.

-

-

Method Validation:

-

Selectivity: Analyze blank plasma from multiple sources to check for interferences.[15]

-

Linearity: Construct a calibration curve with at least eight non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.[15]

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (%RSD) should not exceed 15%.[15]

-

Recovery: Determine the extraction efficiency of the method.

-

Safety and Handling

Omeprazole-d3 should be handled with care, following standard laboratory safety procedures.

-

Hazards: May cause skin, eye, and respiratory irritation.[17] Harmful if swallowed, in contact with skin, or if inhaled.

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Avoid breathing dust.[17] Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container, desiccated at -20°C, and protected from light.[5][7]

This guide provides a foundational understanding of Omeprazole-d3 for its effective and safe use in a research and development setting. For further details, consulting the specific Certificate of Analysis and Safety Data Sheet from the supplier is recommended.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Omeprazole-d3 (benzimidazole-4,6,7-d3) | LGC Standards [lgcstandards.com]

- 3. Omeprazole-d3 | CAS 934293-92-2 | Cayman Chemical | Biomol.com [biomol.com]

- 4. veeprho.com [veeprho.com]

- 5. Omeprazole-d3 | TRC-O635002-10MG | LGC Standards [lgcstandards.com]

- 6. Articles [globalrx.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Omeprazole - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 12. ClinPGx [clinpgx.org]

- 13. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. guinama.com [guinama.com]

- 18. hmdb.ca [hmdb.ca]

The Role of Omeprazole-d3 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Omeprazole-d3 when used as an internal standard in bioanalytical methods. It delves into the core principles of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offers detailed experimental protocols and quantitative data to support its use in pharmacokinetic studies and other drug development research.

Omeprazole: Mechanism of Action

Omeprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It is a prodrug, meaning it is administered in an inactive form.[1] Upon reaching the acidic environment of the parietal cells in the stomach lining, omeprazole undergoes a chemical transformation into its active form, a sulfenamide.[1] This active metabolite then forms a covalent, irreversible bond with the H+/K+-ATPase enzyme, also known as the gastric proton pump.[1] By inhibiting this enzyme, omeprazole blocks the final step in the secretion of hydrochloric acid into the stomach lumen.[1] This leads to a significant reduction in gastric acidity, providing relief from acid-related conditions.

The Principle of Deuterated Internal Standards

In quantitative analysis, particularly in mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. An ideal internal standard should behave chemically and physically as similarly to the analyte as possible throughout the entire analytical process, including sample preparation, chromatography, and ionization.

Deuterated internal standards, such as Omeprazole-d3, are considered the "gold standard" in bioanalysis. In these compounds, one or more hydrogen atoms are replaced with their stable isotope, deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a different molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical properties ensure that they experience comparable effects from sample loss during preparation, variations in injection volume, and matrix effects (ion suppression or enhancement). By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate and precise quantification of the analyte can be achieved.

Omeprazole-d3, with three deuterium atoms, provides a sufficient mass shift to be clearly resolved from the unlabeled omeprazole by the mass spectrometer, without significantly altering its chromatographic retention time or ionization efficiency.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for the determination of omeprazole in human plasma using Omeprazole-d3 as an internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Liquid Chromatography | |

| HPLC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Table 2: MRM Transitions for Omeprazole and Omeprazole-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Omeprazole | 346.1 | 198.0 |

| Omeprazole-d3 (Internal Standard) | 349.1 | 198.0 |

Table 3: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Accuracy (% Bias) | |

| Low QC (3 ng/mL) | Within ± 15% |

| Medium QC (100 ng/mL) | Within ± 15% |

| High QC (1500 ng/mL) | Within ± 15% |

| Precision (% RSD) | |

| Low QC (3 ng/mL) | < 15% |

| Medium QC (100 ng/mL) | < 15% |

| High QC (1500 ng/mL) | < 15% |

| Mean Extraction Recovery | > 85% |

Experimental Protocols

The following is a detailed protocol for the quantification of omeprazole in human plasma using Omeprazole-d3 as an internal standard.

Preparation of Stock and Working Solutions

-

Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole reference standard and dissolve it in 10 mL of methanol.

-

Omeprazole-d3 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Omeprazole-d3 and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the omeprazole stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 2000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Omeprazole-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL Omeprazole-d3) to each tube (except for the blank, to which 20 µL of acetonitrile is added).

-

Vortex the samples for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.

-

Inject 5 µL of the prepared supernatant into the LC-MS/MS system.

-

Acquire the data in MRM mode.

-

Quantify the concentration of omeprazole in the unknown samples by calculating the peak area ratio of omeprazole to Omeprazole-d3 and comparing it to the calibration curve.

Visualizations

Mechanism of action of Omeprazole.

Bioanalytical workflow using Omeprazole-d3.

Correction for variability by an internal standard.

References

Omeprazole-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Omeprazole-d3, a deuterated analog of the widely used proton pump inhibitor, omeprazole. This document details its chemical properties, its critical role in bioanalytical assays, and the pharmacological context of its parent compound.

Core Chemical and Physical Data

Omeprazole-d3 serves as an essential internal standard for the accurate quantification of omeprazole in biological samples.[1] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 934293-92-2 | [1][2][3][4] |

| Molecular Formula | C₁₇H₁₆D₃N₃O₃S | [2][4] |

| Molecular Weight | 348.43 g/mol | [4][5] |

| Synonyms | OMEP-d3, OMP-d3, OMZ-d3, 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-4,5,7-d3 | [2][4] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [2] |

Application in Bioanalytical Methods: Experimental Protocol

Omeprazole-d3 is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision in the quantification of omeprazole and its metabolites.[3] A typical experimental workflow for the analysis of omeprazole in human plasma is outlined below.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for sample preparation.[3]

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Omeprazole-d3 internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex again for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

The resulting supernatant is then transferred for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are representative conditions for chromatographic separation and mass spectrometric detection.

-

Liquid Chromatography System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often utilized.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive mode is typical.[6]

The experimental workflow for sample analysis using Omeprazole-d3 as an internal standard is depicted in the following diagram.

Mechanism of Action of Omeprazole

Omeprazole is a proton pump inhibitor that irreversibly blocks the gastric H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining.[4][5] This inhibition is the final step in gastric acid secretion, leading to a significant reduction in stomach acidity.[7][8]

Omeprazole is a prodrug, meaning it is administered in an inactive form.[4] After absorption, it is activated in the acidic environment of the parietal cells to a sulfenamide derivative.[4] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation.[4] The effect of omeprazole lasts until new proton pumps are synthesized.

The signaling pathway for omeprazole's inhibition of gastric acid secretion is illustrated below.

References

- 1. benchchem.com [benchchem.com]

- 2. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 5. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 6. benchchem.com [benchchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Stability of Omeprazole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] In pharmacokinetic (PK) and metabolic studies, stable isotope-labeled (SIL) internal standards are critical for achieving accurate and precise quantification of the drug in biological matrices.[2] Omeprazole-d3, a deuterated analog of omeprazole, serves as an ideal internal standard for mass spectrometry-based bioanalysis.[1]

The three deuterium atoms are typically located on the methoxy group of the benzimidazole ring.[3][4] The reliability of quantitative data derived from methods using Omeprazole-d3 is fundamentally dependent on its isotopic and chemical purity, as well as its stability under various experimental and storage conditions.

This technical guide provides a comprehensive overview of the methods used to assess the isotopic purity and stability of Omeprazole-d3, presents typical analytical data, and outlines detailed experimental protocols.

Isotopic Purity Assessment

Isotopic purity refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms (in this case, three) relative to molecules with fewer (d0, d1, d2) or more deuterium atoms. High isotopic purity (typically >98%) is essential to prevent isotopic cross-talk and ensure accurate quantification of the unlabeled analyte.

Key Analytical Techniques

The primary methods for determining isotopic purity are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for assessing isotopic purity. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), allows for the precise mass measurement of the protonated molecular ion [M+H]⁺ and the resolution of its isotopic distribution.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and can be used to verify the absence of proton signals at the sites of deuteration, thereby confirming the location and extent of deuterium incorporation.[5]

Quantitative Data on Isotopic Purity

Commercial suppliers of Omeprazole-d3 provide a Certificate of Analysis (CoA) with detailed purity information. The data below is representative of typical specifications.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Purity (Atom % D) | ≥99% | Mass Spectrometry |

| Deuterated Forms (d1-d3) | ≥99% | Mass Spectrometry |

| d0 Form | ≤1% | Mass Spectrometry |

| Table 1: Typical Purity Specifications for Omeprazole-d3. Data compiled from multiple sources.[3][4][6][7] |

The mass spectrum of Omeprazole-d3 will show a primary peak for the d3 species ([M+H]⁺ ≈ 349.15) and much smaller peaks for d2, d1, and d0 species.[6]

Experimental Protocol: Isotopic Purity by LC-MS

This protocol outlines a general method for determining the isotopic distribution of Omeprazole-d3.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[5]

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight, QTOF).[5]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm, 15 x 4.6 mm).[8]

-

Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 7.6).[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.[5]

-

Gradient: A typical gradient might run from 20% B to 80% B over 15 minutes.[5]

Mass Spectrometry Settings:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[5]

-

Scan Range: m/z 100 - 1000.[5]

-

Capillary Voltage: 3.5 kV.[5]

-

Source Temperature: 120 °C.[5]

Sample Preparation:

-

Prepare a stock solution of Omeprazole-d3 in methanol at a concentration of approximately 0.5 mg/mL.[5]

-

Dilute the stock solution with the initial mobile phase composition for injection.

Data Analysis:

-

Acquire the full scan mass spectrum for the chromatographic peak corresponding to Omeprazole-d3.

-

Extract the ion chromatograms for the expected [M+H]⁺ ions of Omeprazole-d0, d1, d2, and d3.

-

Calculate the area of each peak and determine the relative percentage of each isotopic species. The expected protonated molecular ion [M+H]⁺ for Omeprazole-d3 is approximately m/z 349.15.[6]

Workflow for Isotopic Purity Determination

Stability Assessment

The chemical stability of Omeprazole-d3 is a critical parameter, as degradation can lead to inaccurate quantification. Omeprazole is notoriously unstable in acidic conditions but is relatively stable in alkaline environments.[10][11] Stability studies are designed to evaluate the impact of various environmental factors such as pH, temperature, and light.

Factors Affecting Stability

-

pH: Omeprazole degrades rapidly at a pH below 7.4.[12] The degradation half-life is less than 10 minutes at pH values below 4 but increases significantly at alkaline pH, reaching about 300 days at pH 11.[13]

-

Temperature: Elevated temperatures accelerate the degradation of omeprazole.[10] Formulations are often stored at refrigerated (4°C) or frozen (-20°C) conditions to ensure long-term stability.[3][12]

-

Light: Exposure to light can also promote degradation.[10][14] Samples and solutions should be stored in amber vials or protected from light.

-

Solvent: Omeprazole is freely soluble in methanol and ethanol and very slightly soluble in water.[15] The choice of solvent can impact stability, especially in aqueous solutions where pH is a dominant factor.

Quantitative Stability Data

Stability is typically assessed by measuring the percentage of the compound remaining after storage under specific conditions.

| Condition | Duration | Omeprazole Remaining | Reference |

| Oral Suspension (pH 9.4-10.1) at 4°C | 150 Days | >90% | [12] |

| Oral Suspension (pH 9.4-10.1) at 25°C | 14 Days | >90% | [12] |

| Aqueous Solution at pH 5.0 (25°C) | 43 minutes (t½) | 50% | [11] |

| Aqueous Solution at pH 10.0 (25°C) | 2.8 months (t½) | 50% | [11] |

| Powder at -20°C | 3 Years | Not specified, stable | [3] |

| In Solvent at -80°C | 6 Months | Not specified, stable | [3] |

| Table 2: Stability of Omeprazole under Various Conditions. |

Note: The stability of Omeprazole-d3 is expected to be identical to that of unlabeled omeprazole, as deuteration at the specified position does not typically affect the molecule's chemical stability.

Experimental Protocol: Accelerated Stability Study

This protocol describes a method to assess the stability of Omeprazole-d3 in solution under accelerated conditions (elevated temperature).

Instrumentation:

-

HPLC or UHPLC system with UV-Vis or Diode Array Detector.[12]

-

Climatic chamber or oven capable of maintaining 40°C ± 2°C.[14][16]

Methodology:

-

Sample Preparation: Prepare a solution of Omeprazole-d3 in a relevant buffer (e.g., phosphate buffer at pH 7.4 and an acidic buffer at pH 5.0) at a known concentration (e.g., 0.2 mg/mL).[14]

-

Storage:

-

Time Points: Analyze the samples at predefined intervals (e.g., 0, 1, 3, 7, and 14 days).[12]

-

Analysis:

-

Use a stability-indicating HPLC method (similar to the one described in section 2.3) to separate the parent compound from any degradants.

-

Quantify the peak area of Omeprazole-d3 at each time point.

-

-

Data Analysis:

-

Calculate the percentage of Omeprazole-d3 remaining at each time point relative to the initial concentration (time 0).

-

A sample is generally considered stable if the concentration remains between 90% and 110% of the initial value.[12]

-

Workflow for Stability Assessment

Conclusion

Omeprazole-d3 is a critical reagent for the accurate bioanalysis of omeprazole. Its utility is contingent upon high isotopic and chemical purity, as well as its stability. The analytical methods described herein, primarily LC-MS for isotopic purity and HPLC-UV for stability, provide robust frameworks for the characterization and quality control of this internal standard. Standard specifications require chemical purity of ≥98% and isotopic purity of ≥99% atom D. Stability data confirms that Omeprazole-d3, like its unlabeled counterpart, is labile in acidic conditions and should be handled in alkaline or neutral solutions, protected from light, and stored at refrigerated or frozen temperatures to ensure its integrity for use in sensitive quantitative assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. esschemco.com [esschemco.com]

- 7. esschemco.com [esschemco.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 12. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. researchgate.net [researchgate.net]

Omeprazole-d3: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Omeprazole-d3. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and clear visual guides for safe handling and emergency procedures.

Chemical Identification and Physical Properties

Omeprazole-d3 is a deuterated analog of Omeprazole, a widely used proton pump inhibitor. The deuterium labeling is typically on the methoxy group of the benzimidazole ring.

| Property | Value | Reference |

| Chemical Name | 6-methoxy-d3-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | [1](1) |

| CAS Number | 934293-92-2 | [1](1) |

| Molecular Formula | C₁₇H₁₆D₃N₃O₃S | [1](1) |

| Molecular Weight | 348.44 g/mol | [2](2) |

| Appearance | Solid | |

| Solubility | Soluble in DMF and DMSO | [1](1) |

Hazard Identification and GHS Classification

Omeprazole-d3 is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Respiratory or Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Pictograms:

-

GHS07: Exclamation Mark

-

GHS08: Health Hazard

Signal Word: Warning

Quantitative Toxicity Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | > 4 g/kg |

| LD50 | Mouse | Oral | > 4 g/kg |

Disclaimer: This data is for the non-deuterated form, Omeprazole, and should be used as an estimate for Omeprazole-d3.

Experimental Protocols: Acute Oral Toxicity (LD50) Determination

The determination of acute oral toxicity (LD50) for a substance like Omeprazole-d3 would typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The primary objective of these studies is to determine the dose of the substance that is lethal to 50% of the test animal population. The following is a generalized protocol based on OECD Guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure).[3][4]

Principle of the Test

A single dose of Omeprazole-d3 is administered to a group of experimental animals by oral gavage. The animals are then observed for a defined period (typically 14 days) for signs of toxicity and mortality.[5] The dose at which 50% of the animals die is determined statistically.

Materials and Methods

-

Test Substance: Omeprazole-d3, of known purity.

-

Vehicle: An appropriate non-toxic vehicle in which Omeprazole-d3 can be dissolved or suspended, such as a 0.5% methylcellulose solution.

-

Test Animals: Young, healthy, adult rodents (e.g., Wistar rats or Swiss albino mice), typically of a single sex (females are often preferred as they can be slightly more sensitive).[6] The weight variation of animals should not exceed ±20% of the mean weight.

-

Equipment:

-

Oral gavage needles

-

Syringes

-

Animal cages with appropriate bedding

-

Calibrated balance for weighing animals and the test substance

-

Experimental Procedure

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

-

Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing, with free access to water.[7]

-

Dose Preparation: The required amount of Omeprazole-d3 is weighed and suspended or dissolved in the vehicle to achieve the desired concentration. The concentration should be such that the required dose can be administered in a volume of 1-2 mL/100g of body weight.

-

Dose Administration: Each animal is weighed, and the dose is calculated based on its body weight. The calculated dose is administered using an oral gavage needle.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory and central nervous system activity, and behavior), and changes in body weight.[7] Observations are made frequently on the day of dosing and at least once daily for the following 14 days.

-

Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy to identify any pathological changes.

Data Analysis

The LD50 value is calculated using appropriate statistical methods, such as the probit analysis or the moving average method, depending on the specific OECD guideline followed.

Handling Precautions and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict handling precautions must be observed when working with Omeprazole-d3.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Omeprazole-d3:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If working with the powder outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is required.

Emergency Procedures and First Aid

In the event of exposure or a spill, follow these procedures immediately.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

-

Small Spills:

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material in a sealed, labeled container for disposal.

-

Clean the spill area with a suitable detergent and water.

-

-

Large Spills:

-

Evacuate the area.

-

Ventilate the area.

-

Follow the same procedure as for small spills, using appropriate respiratory protection.

-

Visual Guides

Personal Protective Equipment (PPE) Workflow

Caption: Workflow for determining the necessary Personal Protective Equipment (PPE) when handling Omeprazole-d3.

Exposure Response Signaling Pathway

References

The Pivotal Role of Omeprazole-d3 in Advancing Drug Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate compound's metabolic fate is paramount. Pharmacokinetic and pharmacodynamic studies, which form the bedrock of this understanding, rely on highly accurate and precise bioanalytical methods. This technical guide delves into the critical role of Omeprazole-d3, a deuterated stable isotope-labeled internal standard, in the robust and reliable quantification of omeprazole and its metabolites in complex biological matrices. The use of such standards is not merely a technical convenience but a fundamental necessity for generating high-quality data to inform critical decisions in the drug development pipeline.

Core Principles: The Indispensable Nature of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples to correct for analytical variability.[1] A stable isotope-labeled internal standard (SIL-IS), such as Omeprazole-d3, is considered the "gold standard" in bioanalysis.[2][3] This is because its physicochemical properties are nearly identical to the analyte of interest, omeprazole. This near-perfect analogy ensures that Omeprazole-d3 co-elutes with omeprazole during chromatographic separation and experiences the same degree of ionization suppression or enhancement in the mass spectrometer.[1] By calculating the ratio of the analyte's signal to the SIL-IS's signal, variations introduced during sample preparation, injection, and analysis are effectively normalized, leading to significantly improved accuracy and precision.[2][3]

Omeprazole Metabolism: A Brief Overview

Omeprazole, a widely prescribed proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two major enzymes involved are CYP2C19 and CYP3A4.[4]

-

CYP2C19: This enzyme is responsible for the 5-hydroxylation of omeprazole to form its major metabolite, 5-hydroxyomeprazole.[4] The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variability in omeprazole metabolism and clinical response.[4]

-

CYP3A4: This enzyme mediates the formation of omeprazole sulfone.[4]

The quantification of both omeprazole and its primary metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and investigating the impact of CYP2C19 genetic variations.[2]

Quantitative Data in Omeprazole Bioanalysis using a Deuterated Internal Standard

The use of a deuterated internal standard like Omeprazole-d3 or its analogue 4-Desmethoxy Omeprazole-d3 allows for the development of highly sensitive and specific LC-MS/MS methods for the quantification of omeprazole and its metabolites. Below are tables summarizing typical validation parameters for such assays.

Table 1: Typical LC-MS/MS Method Validation Parameters for Omeprazole Quantification using a Deuterated Internal Standard

| Parameter | Typical Value | Reference |

| Linearity Range (ng/mL) | 1 - 2000 | [5][6] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 - 1.5 | [5][6] |

| Correlation Coefficient (r²) | > 0.999 | [5][6] |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | [5] |

| Precision (%RSD) | < 15% (< 20% for LLOQ) | [5] |

| Recovery (%) | 84 - 88 | [7] |

Table 2: Typical LC-MS/MS Method Validation Parameters for Omeprazole Metabolite Quantification using a Deuterated Internal Standard

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| 5-hydroxyomeprazole | 0.005 - 1.0 | 0.005 | [8] |

| Omeprazole sulfone | 0.005 - 1.0 | 0.005 | [8] |

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reproducible scientific research. This section provides methodologies for the synthesis of Omeprazole-d3 and its application in a typical bioanalytical workflow.

Synthesis of Omeprazole-d3 (via H/D Exchange)

A common method for preparing deuterated omeprazole is through hydrogen-deuterium (H/D) exchange on the benzimidazole ring.[2]

Materials:

-

Omeprazole

-

Sodium deuteroxide (NaOD)

-

Methanol-d₄ (CD₃OD)

-

Deuterium oxide (D₂O)

-

NMR tubes

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of omeprazole in methanol-d₄ within an NMR tube.

-

Add a catalytic amount of sodium deuteroxide solution (prepared in D₂O) to initiate the H/D exchange.

-

Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the proton signals on the benzimidazole ring.

-

Once the desired level of deuteration is achieved, neutralize the solution if necessary.

-

Remove the deuterated solvent under reduced pressure using a rotary evaporator.

-

The resulting Omeprazole-d3 can be re-dissolved in a suitable non-deuterated solvent for use as an internal standard.[2]

Bioanalytical Method for Omeprazole Quantification in Human Plasma

The following protocol outlines a typical LC-MS/MS method for the quantification of omeprazole in human plasma using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation) [2]

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Omeprazole-d3 internal standard working solution (e.g., 100 ng/mL in acetonitrile).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Omeprazole: m/z 346.1 → 198.1[6]

-

Omeprazole-d3: m/z 349.1 → 201.1 (hypothetical, based on a +3 Da shift)

-

-

Visualizing Core Concepts with Graphviz

To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.

Conclusion

Omeprazole-d3 plays a fundamental and indispensable role in modern drug metabolism studies. As a stable isotope-labeled internal standard, it provides the analytical rigor necessary for accurate and precise quantification of omeprazole and its metabolites. This, in turn, enables a deeper understanding of the drug's pharmacokinetic profile, the influence of genetic polymorphisms in metabolic enzymes like CYP2C19, and potential drug-drug interactions. The methodologies and data presented in this guide underscore the importance of employing such advanced analytical tools to ensure the generation of high-quality, reliable data that is essential for the successful development of new and effective therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 8. DOT Language | Graphviz [graphviz.org]

The Power of Precision: A Technical Guide to Deuterium-Labeled Compounds in Research and Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern scientific research, particularly within drug discovery and development, the pursuit of precision and clarity is paramount. Understanding the metabolic fate, pharmacokinetic profile, and mechanism of action of a compound is fundamental to its success. Deuterium-labeled compounds have emerged as an indispensable tool, offering a subtle yet powerful modification that unlocks a wealth of information. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies surrounding the use of deuterium-labeled compounds, equipping researchers with the knowledge to leverage this technology for enhanced research outcomes.

Core Principles of Deuterium Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron in its nucleus. This seemingly minor difference in mass is the foundation of its utility in research. When a hydrogen atom in a molecule is replaced by deuterium, the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) .

The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. In the context of drug metabolism, many enzymatic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step. By replacing a hydrogen at a metabolically vulnerable position with deuterium, the rate of that metabolic transformation can be significantly reduced. This strategic "metabolic switching" can lead to a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of potentially toxic metabolites.

Beyond the KIE, deuterium-labeled compounds serve as invaluable tools for:

-

Metabolic Pathway Elucidation: Tracing the fate of a deuterated compound through a biological system allows for the unambiguous identification of metabolites.

-

Pharmacokinetic (PK) Studies: Deuterated analogs are used to accurately measure drug absorption, distribution, metabolism, and excretion (ADME) properties.

-

Quantitative Bioanalysis: Deuterium-labeled compounds are the gold standard as internal standards in mass spectrometry-based assays, correcting for variability in sample preparation and instrument response.

-

Mechanistic Studies: The KIE provides insights into reaction mechanisms and the rate-limiting steps of enzymatic processes.

Applications in Drug Discovery and Development

The strategic application of deuterium labeling spans the entire drug discovery and development pipeline, from early-stage lead optimization to late-stage clinical trials.

| Application Area | Utility of Deuterium-Labeled Compounds | Key Benefits |

| Lead Optimization | Modify metabolic "soft spots" to improve metabolic stability. | Increased half-life, reduced metabolic clearance, potential for lower dosing frequency. |

| Metabolite Identification | Serve as tracers to identify and characterize metabolites in complex biological matrices. | Unambiguous identification of metabolic pathways, differentiation from background noise. |

| Pharmacokinetic (PK) Studies | Act as tracers to precisely quantify drug and metabolite concentrations over time. | Accurate determination of ADME parameters (t½, Cmax, AUC), assessment of bioavailability. |

| Toxicology Studies | Investigate the role of metabolism in toxicity by altering metabolite formation. | Mitigation of toxicity mediated by reactive metabolites. |

| Quantitative Bioanalysis (LC-MS) | Serve as ideal internal standards for isotope dilution mass spectrometry. | High accuracy and precision in quantifying drug concentrations in biological samples. |

| Mechanism of Action Studies | Probe enzyme mechanisms by measuring the kinetic isotope effect. | Elucidation of rate-determining steps in enzymatic reactions. |

Experimental Protocols

Synthesis of Deuterium-Labeled Compounds

The introduction of deuterium into a molecule can be achieved through two primary strategies: direct hydrogen-deuterium (H/D) exchange or de novo synthesis using deuterated starting materials.

Protocol 1: Synthesis via Catalytic Hydrogen-Deuterium Exchange

This method is particularly useful for late-stage deuteration of a target molecule or its advanced intermediates.

Objective: To introduce deuterium at specific positions in a molecule using a catalyst and a deuterium source.

Materials:

-

Target compound (substrate)

-

Deuterium source (e.g., Deuterium gas (D₂), Deuterium oxide (D₂O))

-

Catalyst (e.g., Palladium on carbon (Pd/C), Iridium-based catalysts)

-

Anhydrous solvent (e.g., Dioxane, THF)

-

Reaction vessel (e.g., High-pressure autoclave or microwave reactor)

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve the substrate in the anhydrous solvent.

-

Catalyst Addition: Add the catalyst to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Deuterium Introduction: Introduce the deuterium source. For D₂ gas, pressurize the vessel to the desired pressure. For D₂O, add it to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C) with vigorous stirring. Reaction times can vary from a few hours to several days.

-

Monitoring: Monitor the progress of the reaction and the extent of deuterium incorporation by taking small aliquots and analyzing them by ¹H NMR or mass spectrometry.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration through a pad of celite.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by standard techniques such as column chromatography or recrystallization.

-

Characterization: Confirm the structure and determine the percentage of deuterium incorporation using ¹H NMR, ²H NMR, and high-resolution mass spectrometry.

Methodological & Application

Application Note: High-Throughput Quantification of Omeprazole in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[1] Accurate and reliable quantification of omeprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and throughput.[2] The use of a stable isotope-labeled internal standard, such as Omeprazole-d3, is paramount in LC-MS/MS to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[2][3] This application note provides a detailed protocol for the determination of omeprazole in human plasma using Omeprazole-d3 as an internal standard by LC-MS/MS.

Experimental Protocols

This section details the methodologies for the key experiments involved in the LC-MS/MS analysis of omeprazole.

1. Materials and Reagents

-

Omeprazole (Reference Standard)

-

Omeprazole-d3 (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (with K2-EDTA as anticoagulant)

2. Stock and Working Solution Preparation

-

Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole and dissolve it in 10 mL of methanol.[2]

-

Omeprazole-d3 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Omeprazole-d3 and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[2] Prepare a working solution of Omeprazole-d3 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.[1]

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting omeprazole from plasma samples.[1]

-

Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.[2]

-

To 100 µL of plasma in each tube, add 20 µL of the Omeprazole-d3 internal standard working solution. For the blank sample, add 20 µL of the 50:50 methanol:water mixture.[1]

-

Vortex the tubes briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[1]

-

Vortex mix the tubes for 1 minute.[1]

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.[1]

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A UHPLC system capable of binary gradient elution.[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |

| Flow Rate | 0.4 mL/min[5] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.5 | |

| 2.0 | |

| 2.1 | |

| 3.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Scan Type | Multiple Reaction Monitoring (MRM)[6] |

| Nebulizer Gas | Nitrogen |

| Curtain Gas | Nitrogen |

| Collision Gas | Nitrogen |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of omeprazole.

Table 3: MRM Transitions for Omeprazole and Omeprazole-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Omeprazole | 346.1 | 198.1 | 200 |

| Omeprazole-d3 | 349.1 | 198.1 | 200 |

Note: The product ion for Omeprazole-d3 is the same as for omeprazole, as the deuterium atoms are not part of the fragmented portion of the molecule.[3]

Table 4: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (%RE) | Within ±15% (±20% for LLOQ) |

| Recovery | > 85% |

The values presented in this table are representative and may vary between different laboratories and instrument platforms.[1][3]

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of omeprazole.

Caption: Logical relationship of internal standard use in quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Simultaneous determination of tolbutamide, omeprazole, midazolam and dextromethorphan in human plasma by LC-MS/MS--a high throughput approach to evaluate drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scienceopen.com [scienceopen.com]

Application Note: Quantitative Analysis of Omeprazole in Human Plasma by LC-MS/MS Using Omeprazole-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of omeprazole in human plasma. The use of a stable isotope-labeled internal standard, omeprazole-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for reliable quantification.

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid production.[1] Accurate measurement of omeprazole concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique, for the quantification of omeprazole.[2] The use of omeprazole-d3 as an internal standard (IS) compensates for variability during sample preparation and analysis, leading to improved data quality.[3]

Experimental Protocols

Materials and Reagents

-

Omeprazole and Omeprazole-d3 reference standards

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

-

Ammonium acetate

-

Formic acid

-

Human plasma (K2-EDTA)

-

Deionized water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole and omeprazole-d3 in methanol.

-

Working Standard Solutions: Serially dilute the omeprazole stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and QC samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the omeprazole-d3 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL omeprazole-d3 in acetonitrile) and vortex briefly.

-

Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| HPLC Column | Zorbax Extend C-18 rapid resolution column (4.6 × 50 mm, 3.5 μm)[3] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 55% Mobile Phase A and 45% Mobile Phase B[3] |

| Flow Rate | 0.8 mL/min[3] |

| Column Temperature | 25°C[3] |

| Injection Volume | 10 µL |

| Run Time | 1.2 minutes[3] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Omeprazole) | m/z 346.1 → 198.1[4][5][6] |

| MRM Transition (Omeprazole-d3) | m/z 349.1 → 201.1 |

| Capillary Voltage | 3.5 kV[7] |

| Source Temperature | 120°C[7] |

| Desolvation Temperature | 400°C[7] |

Data and Performance Characteristics

Method Validation Summary

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.[2]

| Parameter | Result |

| Linearity Range | 1.5 - 2000 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL[3] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Mean Extraction Recovery | > 85% |

Stability Data

The stability of omeprazole in human plasma was evaluated under various conditions to ensure sample integrity during handling and storage.

| Stability Condition | Duration | Stability |

| Bench-top (Room Temperature) | 8 hours | Stable |

| Autosampler (4°C) | 24 hours | Stable |

| Freeze-Thaw Cycles (-20°C) | 3 cycles | Stable[8] |

| Long-term Storage (-80°C) | 30 days | Stable |

Experimental Workflow and Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Omeprazole-d3 Sample Preparation in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Omeprazole-d3, a deuterated isotopologue of the proton pump inhibitor omeprazole. Omeprazole-d3 is commonly used as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of quantifying omeprazole and its metabolites in biological matrices such as plasma, serum, and urine.[1][2] The choice of sample preparation technique is critical for removing interfering substances and achieving the desired sensitivity and robustness of the analytical method, which is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

This guide details three prevalent and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

General Workflow for Omeprazole-d3 Sample Preparation

The overall process for preparing biological samples for Omeprazole-d3 analysis involves several key stages, from initial sample handling to the final extract ready for injection into the analytical instrument. The specific steps can vary depending on the chosen technique.

Caption: General workflow for the preparation of biological samples for Omeprazole-d3 analysis.

Quantitative Data Summary

The selection of a sample preparation method is often guided by the required analytical performance. The following table summarizes typical quantitative data for bioanalytical methods of omeprazole, which can be indicative of the performance expected when using Omeprazole-d3 as an internal standard. It is important to note that specific values such as recovery and matrix effect should be experimentally determined for Omeprazole-d3 in the user's own laboratory setting.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery (%) | Variable, generally lower | Moderate to High (≥ 80%) | High and reproducible (≥ 85%) |

| Matrix Effect | High | Moderate | Low |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 - 5.0[3] | 0.5 - 5.0[3][4] | ~1.0 or lower |

| Linearity Range (ng/mL) | 1 - 2000[3] | 0.5 - 800[4] | Wide, dependent on analyte concentration |

| Throughput | High | Moderate | Low to Moderate |

| Selectivity | Low | Moderate | High |

| Cost per sample | Low | Low to Moderate | High |

Experimental Protocols

Detailed methodologies for each of the key sample preparation techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and analytical instrumentation.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput applications.[1]

Materials:

-

Human plasma samples

-

Omeprazole-d3 internal standard (IS) working solution

-

Ice-cold acetonitrile

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[1]

-

Add 25 µL of the Omeprazole-d3 internal standard working solution and vortex for 30 seconds.[3]

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture vigorously for 1 minute.[1]

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3][5]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1][3]

-

Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.[1][3]

-

Vortex briefly and inject an aliquot into the LC-MS/MS system.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a cleaner sample extract compared to PPT by selectively partitioning the analyte into an immiscible organic solvent.[1]

Materials:

-

Human plasma samples

-

Omeprazole-d3 internal standard (IS) working solution

-

50 mM Ammonium formate solution[1]

-

Methyl tert-butyl ether (MTBE)[1]

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 200 µL of the plasma sample into a 2.0 mL microcentrifuge tube.[1]

-

Add 50 µL of the IS working solution.[1]

-

Add 100 µL of 50 mM ammonium formate solution.[1]

-

Add 1.0 mL of methyl tert-butyl ether (MTBE).[1]

-

Vortex the mixture vigorously for 5 minutes.[1]

-

Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

-

Carefully transfer the upper organic layer to a clean tube.[1]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the residue in 100 µL of the mobile phase.[1]

-

Vortex briefly and inject an aliquot into the LC-MS/MS system.[1]

Protocol 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is the most selective method, yielding the highest sample purity and sensitivity. It is ideal for assays requiring low detection limits.[1]

Materials:

-

Human plasma samples

-

Omeprazole-d3 internal standard (IS) working solution

-

SPE cartridges (e.g., C18)[6]

-

Methanol (for conditioning and elution)

-

Deionized water (for conditioning and washing)

-

5% Methanol in water (for washing)[1]

-

4% Phosphoric acid[1]

-

SPE vacuum manifold

Procedure:

-

Pre-treatment:

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Washing:

-

Elution:

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[1]

-

-

Evaporation and Reconstitution:

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for selecting an appropriate sample preparation technique based on analytical requirements.

Caption: Decision tree for selecting a sample preparation method.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Note and Protocol for the Bioanalysis of Omeprazole using Omeprazole-d3 as an Internal Standard

This document provides a detailed protocol for the quantitative analysis of omeprazole in biological matrices, specifically human plasma, using Omeprazole-d3 as an internal standard (IS) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Omeprazole-d3 is a stable isotope-labeled version of omeprazole, making it an ideal internal standard for mass spectrometry-based quantification as it compensates for variability during sample preparation and analysis.[1] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Overview of the Bioanalytical Method

The quantification of omeprazole in plasma samples is achieved through a robust and sensitive LC-MS/MS method. The general workflow involves sample preparation to extract omeprazole and the internal standard from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry. The use of Omeprazole-d3 ensures high accuracy and precision in the quantification of omeprazole.

Experimental Protocols

-

Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole and dissolve it in 10 mL of methanol.

-

Omeprazole-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Omeprazole-d3 and dissolve it in 10 mL of methanol.

-

Omeprazole Working Solutions (Calibration Standards and Quality Controls): Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

-

IS Working Solution: Dilute the Omeprazole-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Protein precipitation is a common and efficient method for extracting omeprazole and its internal standard from plasma samples.[2]

-

Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL Omeprazole-d3 internal standard working solution to each tube and briefly vortex.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Chromatographic separation is typically performed using a reversed-phase C18 column.[3]

| Parameter | Value |

| Column | X-Bridge C18, 3.5 µm, 4.6 x 50 mm or equivalent |

| Mobile Phase | Isocratic: 65% Acetonitrile and 35% 5mM Ammonium Formate (pH 9.2) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 3.5 minutes |

A triple quadrupole mass spectrometer is used for detection in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Omeprazole: m/z 346.1 → 198.3, Omeprazole-d3: m/z 349.2 → 198.0 |

| Dwell Time | 200 ms |

Method Validation Data

The bioanalytical method should be validated in accordance with regulatory guidelines. The following tables summarize typical validation parameters.

The method demonstrates excellent linearity over the specified concentration range.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Omeprazole | 5.0 - 2000.0 | ≥ 0.9999 |

Table 1: Linearity of the method for omeprazole quantification.

The intra- and inter-day precision and accuracy are within acceptable limits.